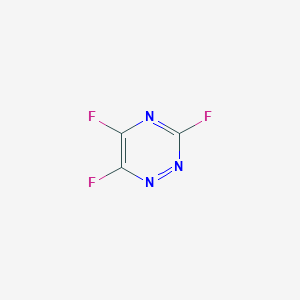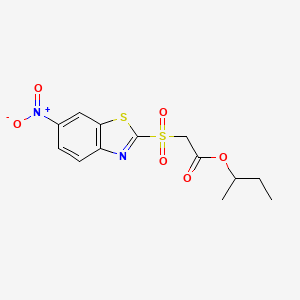
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is a complex organic compound that features a benzothiazole ring system Benzothiazoles are sulfur-containing heterocycles that have significant biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction can be catalyzed by various agents such as iodine or samarium triflate under mild conditions . Additionally, microwave-accelerated condensation in ionic liquids has been shown to be an efficient method for synthesizing benzothiazoles .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of recyclable ionic liquids and solvent-free conditions are preferred . The scalability of these methods makes them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme inhibition and other biochemical processes.
Medicine: Benzothiazole derivatives have shown potential as anti-cancer, anti-bacterial, and anti-inflammatory agents
Mécanisme D'action
The mechanism of action of Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-6-nitro-1,3-benzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
6-Nitro-2-(2-(6-nitro-1,3-benzothiazol-2-yl)ethyl)-1,3-benzothiazole: Another benzothiazole derivative with similar biological activities.
Uniqueness
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group enhances its solubility and reactivity compared to other benzothiazole derivatives .
Propriétés
Numéro CAS |
76151-74-1 |
|---|---|
Formule moléculaire |
C13H14N2O6S2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
butan-2-yl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate |
InChI |
InChI=1S/C13H14N2O6S2/c1-3-8(2)21-12(16)7-23(19,20)13-14-10-5-4-9(15(17)18)6-11(10)22-13/h4-6,8H,3,7H2,1-2H3 |
Clé InChI |
IYRBZVGFMQLOSR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








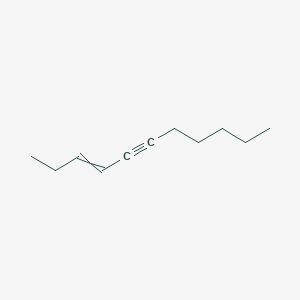
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)

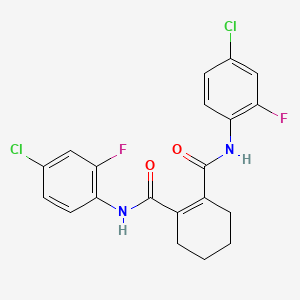
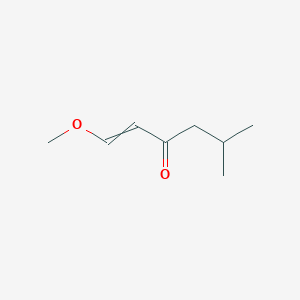
methylene]-](/img/structure/B14439254.png)
